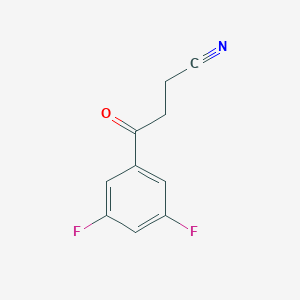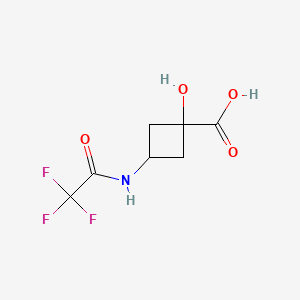
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is a synthetic compound characterized by its unique cyclobutane ring structure and the presence of trifluoroacetamido and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with readily available 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Flow microreactor systems have been employed to enhance the synthesis process, making it more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiol derivatives.
Applications De Recherche Scientifique
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism by which 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar in structure but lacks the trifluoroacetamido group.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, exhibiting various biological activities.
Uniqueness: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups is not commonly found in other cyclobutane derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H8F3NO4 |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
1-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)4(12)11-3-1-6(15,2-3)5(13)14/h3,15H,1-2H2,(H,11,12)(H,13,14) |
Clé InChI |
GRCKUAPEDSPZLJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


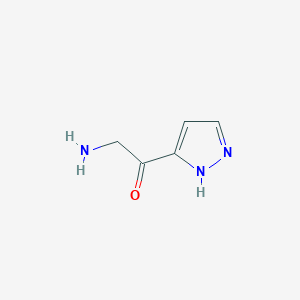
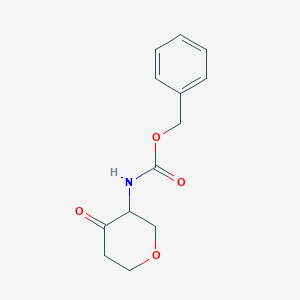
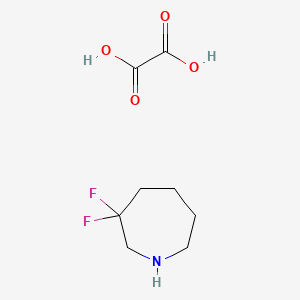
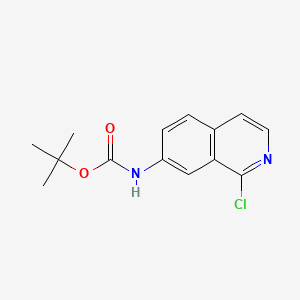
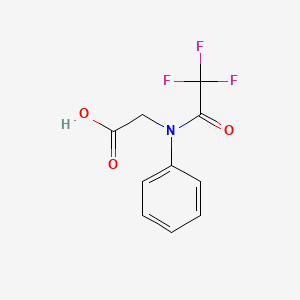
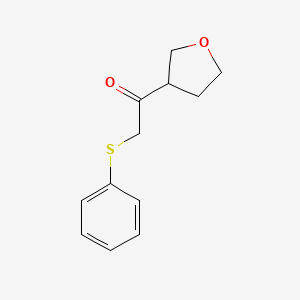
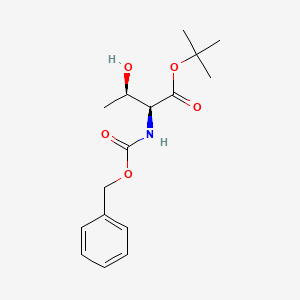
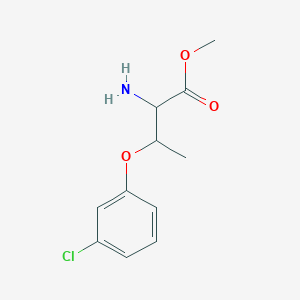
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
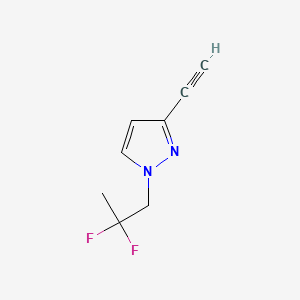


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
